molecular formula C7H11BrN2 B15301521 4-bromo-1-tert-butyl-1H-imidazole

4-bromo-1-tert-butyl-1H-imidazole

Cat. No.: B15301521
M. Wt: 203.08 g/mol
InChI Key: KRRUJKDKOLRUES-UHFFFAOYSA-N
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Description

4-Bromo-1-tert-butyl-1H-imidazole is a substituted imidazole compound. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 4-position and a tert-butyl group at the 1-position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-tert-butyl-1H-imidazole typically involves the bromination of 1-tert-butylimidazole. One common method is the reaction of 1-tert-butylimidazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of brominating agents and solvents may vary based on cost, availability, and environmental considerations. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-tert-butyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or diaryl imidazole derivatives .

Scientific Research Applications

4-Bromo-1-tert-butyl-1H-imidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of functional materials, such as catalysts and dyes for solar cells.

Mechanism of Action

The mechanism of action of 4-bromo-1-tert-butyl-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for its molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-tert-butyl-1H-imidazole is unique due to the presence of both the bromine atom and the bulky tert-butyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

4-bromo-1-tert-butylimidazole

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)10-4-6(8)9-5-10/h4-5H,1-3H3

InChI Key

KRRUJKDKOLRUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(N=C1)Br

Origin of Product

United States

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